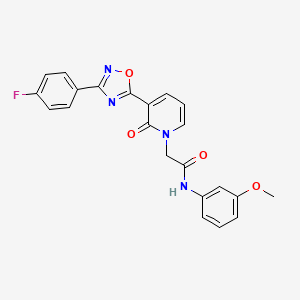

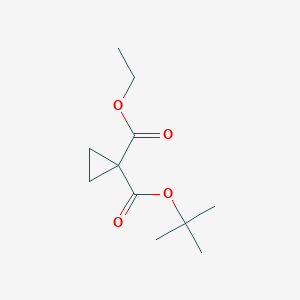

![molecular formula C14H11NO3S B2857959 N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide CAS No. 2034487-56-2](/img/structure/B2857959.png)

N-([2,3'-bifuran]-5-ylmethyl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene carboxamides are a class of organic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a carboxamide group (a carbonyl group attached to a nitrogen atom). They are known for their wide range of biological and medicinal activities .

Synthesis Analysis

Thiophene carboxamides can be synthesized from acyl chlorides and heterocyclic amine derivatives . The synthesis involves a series of functionalizations that streamline the synthesis of complex tetra-substituted thiophenes .

Molecular Structure Analysis

The molecular structure of thiophene carboxamides can be characterized using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .

Chemical Reactions Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides can vary widely depending on the specific compound. For example, N-(3-Hydroxyphenyl)thiophene-2-carboxamide has a molecular weight of 219.26 .

Applications De Recherche Scientifique

Synthesis and Characterization

One study focused on the synthesis and characterization of thiophene-2-carboxamide derivatives, employing techniques such as X-ray diffraction, spectroscopic analysis, and elemental analysis. The study provided insights into the geometric optimization, chemical activity parameters, and bonding interactions within the molecule, contributing to the understanding of its structure and reactivity (Çakmak et al., 2022).

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiophene-2-carboxamide derivatives. One study demonstrated the effective antibacterial activity of these compounds against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Çakmak et al., 2022).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of thiophene-2-carboxamide derivatives with biological targets, such as lung cancer proteins. These studies provide insights into the potential therapeutic applications of these compounds in treating various diseases (Çakmak et al., 2022).

Anticancer Activity

The synthesis of thiophene-2-carboxamide derivatives and their evaluation for antinociceptive and anticancer activities have been explored. Such studies contribute to the discovery of new compounds with potential therapeutic benefits in pain management and cancer treatment (Shipilovskikh et al., 2020).

Green Chemistry Approaches

Research also encompasses the development of green chemistry methodologies for synthesizing thiophene-2-carboxamide derivatives. These approaches aim to reduce the environmental impact of chemical synthesis while exploring the antimicrobial activities of the synthesized compounds (Sowmya et al., 2018).

Mécanisme D'action

Target of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives have been found to inhibit mitochondrial complex I, leading to potent antitumor activity .

Biochemical Pathways

For example, some thiophene derivatives have been found to inhibit mitochondrial complex I, which is a key component of the electron transport chain and plays a crucial role in cellular energy production .

Result of Action

Given the reported biological activities of thiophene derivatives, it’s plausible that this compound may induce changes at the molecular and cellular levels that contribute to its pharmacological effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-(furan-3-yl)furan-2-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-14(11-4-6-19-9-11)15-7-12-1-2-13(18-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRYNFAHTUCNNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

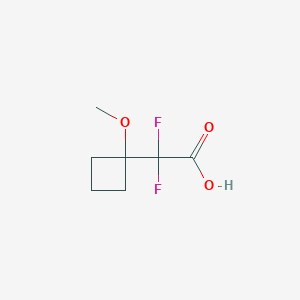

![3-(2-Bromophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2857876.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)

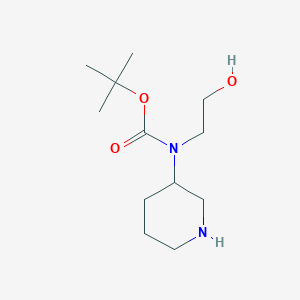

![tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2857880.png)

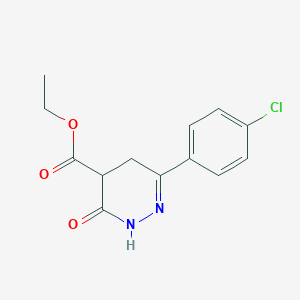

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)

![methyl 3-(N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2857891.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857892.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857895.png)

![N'-(4-chlorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B2857898.png)